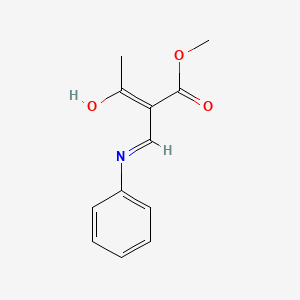
(e)-Methyl 2-anilinomethylene-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-Methyl 2-anilinomethylene-3-oxobutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an aniline group attached to a methylene group, further connected to a 3-oxobutanoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Methyl 2-anilinomethylene-3-oxobutanoate typically involves the reaction of aniline with methyl acetoacetate under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(e)-Methyl 2-anilinomethylene-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.
科学的研究の応用
(e)-Methyl 2-anilinomethylene-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (e)-Methyl 2-anilinomethylene-3-oxobutanoate involves its interaction with various molecular targets. The aniline group can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The ester moiety can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.
類似化合物との比較
Similar Compounds
- Methyl 2-anilinomethylene-3-oxopropanoate
- Ethyl 2-anilinomethylene-3-oxobutanoate
- Methyl 2-(4-nitroanilino)methylene-3-oxobutanoate
Uniqueness
(e)-Methyl 2-anilinomethylene-3-oxobutanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
methyl (E)-3-hydroxy-2-(phenyliminomethyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)11(12(15)16-2)8-13-10-6-4-3-5-7-10/h3-8,14H,1-2H3/b11-9+,13-8? |
InChIキー |
CXKQIXFMOHKHIW-IHNPCTPUSA-N |
異性体SMILES |
C/C(=C(/C=NC1=CC=CC=C1)\C(=O)OC)/O |
正規SMILES |
CC(=C(C=NC1=CC=CC=C1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
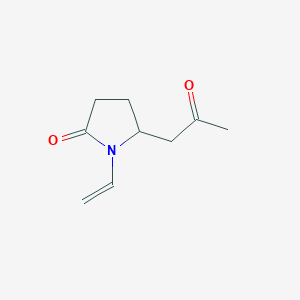
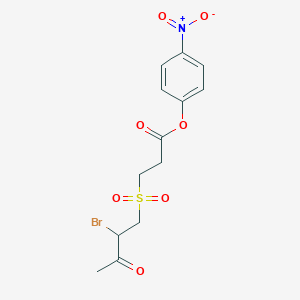
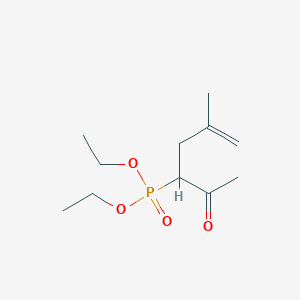

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
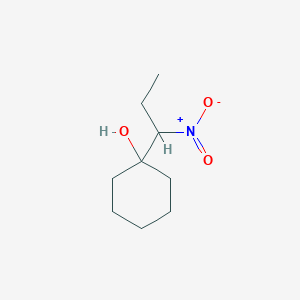
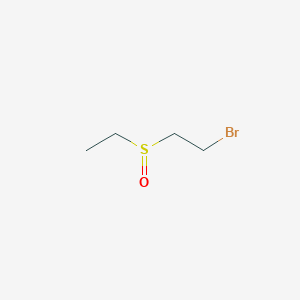
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)

